3,5-Diisopropylisoxazol-4-amine
Description
3,5-Diisopropylisoxazol-4-amine is a heterocyclic compound featuring an isoxazole ring substituted with two isopropyl groups at positions 3 and 5 and an amine group at position 2. This structure confers unique steric and electronic properties, making it a candidate for applications in medicinal chemistry and materials science. The bulky isopropyl substituents significantly influence its reactivity, solubility, and interaction with biological targets compared to analogs with smaller substituents (e.g., methyl groups).
Properties
CAS No. |
134651-05-1 |
|---|---|
Molecular Formula |
C9H16N2O |
Molecular Weight |
168.24 g/mol |
IUPAC Name |
3,5-di(propan-2-yl)-1,2-oxazol-4-amine |
InChI |
InChI=1S/C9H16N2O/c1-5(2)8-7(10)9(6(3)4)12-11-8/h5-6H,10H2,1-4H3 |
InChI Key |
HPEHRWPQJJSKAA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=NO1)C(C)C)N |
Canonical SMILES |
CC(C)C1=C(C(=NO1)C(C)C)N |
Synonyms |
4-Isoxazolamine,3,5-bis(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3,5-diisopropylisoxazol-4-amine with two closely related analogs: 3,5-dimethylisoxazol-4-amine and 3-methyl-5-isopropylisoxazol-4-amine . Key differences arise from substituent bulkiness, electronic effects, and synthetic accessibility.
Structural and Steric Effects
- This compound : The isopropyl groups introduce substantial steric hindrance, reducing nucleophilic reactivity at the amine site. This bulkiness may also impede interactions with enzymes or receptors in biological systems.
- 3,5-Dimethylisoxazol-4-amine : Smaller methyl groups minimize steric effects, enabling higher reactivity in coupling reactions (e.g., amide bond formation, as seen in ) .
- 3-Methyl-5-isopropylisoxazol-4-amine : A hybrid structure balancing moderate steric effects and reactivity.
Physicochemical Properties
| Property | This compound | 3,5-Dimethylisoxazol-4-amine | 3-Methyl-5-isopropylisoxazol-4-amine |
|---|---|---|---|
| Molecular Weight (g/mol) | ~196.3 | ~140.2 | ~168.3 |
| LogP (Predicted) | ~3.2 | ~1.8 | ~2.5 |
| Solubility (DCM) | Moderate | High | Moderate-High |
| Melting Point (°C) | Not reported | 145–148 (literature) | Not reported |
- Thermal Stability : Methyl-substituted analogs exhibit higher crystallinity and melting points due to reduced steric disruption of packing.
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